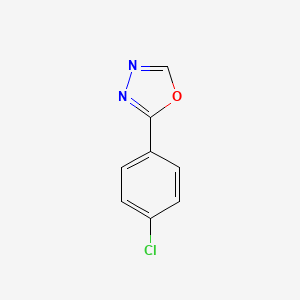

2-(4-Chlorophenyl)-1,3,4-oxadiazole

Übersicht

Beschreibung

2-(4-Chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent such as iodine or bromine. The reaction conditions often require refluxing in a suitable solvent like ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted to enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions under specific conditions.

Cyclization Reactions: The compound can form additional heterocyclic structures through cyclization reactions with appropriate reagents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives have various biological activities, making them useful in developing pharmaceuticals . They have been explored for antimicrobial, antitumor, antiviral, and antioxidant properties . These derivatives can also act as plant protection agents with herbicidal, insecticidal, and fungicidal properties .

Anticancer potential

1,3,4-oxadiazoles have shown promise in cancer treatment by interacting with nucleic acids, enzymes, and globular proteins . They can inhibit growth factors, enzymes, and kinases, leading to antiproliferative effects . Researches test the activity of 1,3,4-oxadiazole conjugates on different cell lines across various cancer types, with hybridization showing different mechanisms of action by targeting enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .

Several studies demonstrate the anticancer potential of specific 1,3,4-oxadiazole derivatives:

- Zheng et al. synthesized novel 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety and evaluated telomerase inhibitory activity against gastric cancer cell lines SGC-7901. Compound ( 70 ) and ( 71 ) showed significant telomerase inhibitory activity (IC 50 = 2.3 ± 0.07 µM and 2.56 ± 0.11, respectively) .

- Zhang et al. synthesized novel 1,3,4-oxadiazole derivatives bearing pyridine and acylhydrazone moieties and screened them for anticancer activity. Compound (E)-N’-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide ( 73 ) was the most potent inhibitor against four cancer cell lines (HEPG2, MCF7, SW1116, BGC823) with an IC 50 value of 1.18 ± 0.14 µM .

- Salahuddin et al. synthesized substituted-(1,3,4-oxadiazol-2-yl) quinoline derivatives and screened them for anticancer activity. Compound 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole ( 87 ) showed extended potency with 95.70% growth against SNB-75 (CNS cancer) and UO-31 (renal cancer). Compound 2-(2-chloroquinolin-3-yl)-5-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole ( 88 ) showed 96.86% growth and was highly active on SNB-75 (CNS cancer) .

- Abdel K. Mansour et al. synthesized new complex 1,3,4-oxadiazole derivatives from carbohydrazides. Compounds 2-(1,3,4-triphenylpyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole ( 94 ) and 2-(4-phenyl-5-benzoylamino-1,3-diphenyl-2-pyrazolin-5-yl)-1,3,4-oxadiazol-5(4H)-thione ( 95 ) were found with in vitro anticancer potency, and Compound ( 94 ) showed the most promising activity against leukemia cell lines (CCRF-CEM, K-562, MOLT-4, PRMI-8226, SR) .

- El-Din et al. designed and synthesized a new series of 1,3,4-oxadiazole derivatives possessing sulfonamide moiety and screened for in vitro antiproliferative activities against NCI-58 human cancer cell lines of nine different cancer types. Compound [N-(4-((5-(4-Chlorophenyl)-1,3,4oxadiazol-2-yl) methoxy)-3-fluorophenyl)-4 methoxybenzenesulfonamide] (97 ) exerted high potency, efficacy, and broad-spectrum antiproliferative activity. The % inhibition values of Compound ( 97 ) over T-47 D breast, SR leukemia, SK-MEL-5 melanoma, and MDA-MB-468 breast cancer cell lines were 90.47%, 81.58%, 84.32%, and 84.83%, respectively .

Other Biological activities

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it can inhibit enzymes or receptors involved in disease processes. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Bromophenyl)-1,3,4-oxadiazole

- 2-(4-Methylphenyl)-1,3,4-oxadiazole

- 2-(4-Nitrophenyl)-1,3,4-oxadiazole

Uniqueness

2-(4-Chlorophenyl)-1,3,4-oxadiazole is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective .

Biologische Aktivität

2-(4-Chlorophenyl)-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound features a chlorophenyl group attached to an oxadiazole ring. This configuration enhances its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines:

The anticancer activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound selectively inhibits enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation .

- Molecular Docking Studies : Molecular docking studies have shown that the compound binds effectively to the active sites of key proteins involved in cancer progression .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for additional biological activities:

- Antimicrobial Activity : Studies indicate that derivatives of oxadiazoles exhibit antimicrobial effects against various pathogens .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by modulating inflammatory pathways .

- Antioxidant Activity : Some derivatives have shown potential as antioxidants, contributing to cellular protection against oxidative stress .

Case Studies and Research Findings

- Cytotoxic Evaluation : In a study involving several oxadiazole derivatives, this compound demonstrated significant cytotoxicity against HeLa and MCF-7 cell lines with IC50 values suggesting strong potential for further development as an anticancer drug .

- Molecular Docking Analysis : A docking study revealed that this compound has a favorable binding affinity towards epidermal growth factor receptor (EGFR), suggesting its utility in targeting this pathway in cancer therapy .

- Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the oxadiazole ring can enhance bioactivity and selectivity towards cancer cells. For instance, substituents at position 5 have been shown to significantly affect cytotoxicity profiles .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUDXVQMLKGODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469229 | |

| Record name | 2-(4-Chlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23289-10-3 | |

| Record name | 2-(4-Chlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main research focus regarding diphenyl-1,3,4-oxadiazole derivatives in the context of the provided study?

A1: The study primarily investigates the potential of various substituted diphenyl-1,3,4-oxadiazole derivatives as central nervous system depressants. [] This involves synthesizing these derivatives and evaluating their effects on the central nervous system, likely through in vivo testing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.